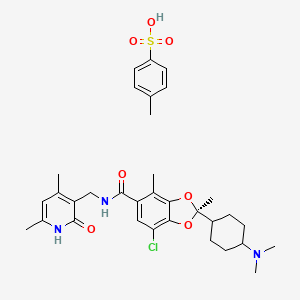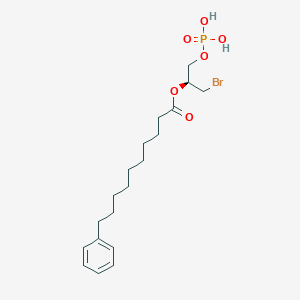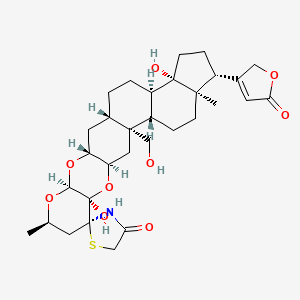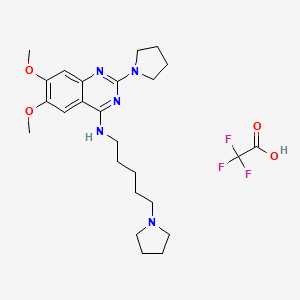
Valemetostat tosylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valemetostat Tosylate, also known as DS-3201, is a potent, selective, and orally active EZH1/2 inhibitor . It selectively inhibits the activity of both wild-type and mutated forms of EZH1 and EZH2 . Valemetostat was approved in Japan in September 2022 for the treatment of patients with relapsed or refractory adult T-cell leukaemia/lymphoma (R/R ATL), a subtype of non-Hodgkin lymphomas (NHL) .
Scientific Research Applications
Treatment of Adult T-Cell Leukemia/Lymphoma (ATL) : Valemetostat tosylate is a dual inhibitor of EZH1 and EZH2, enzymes involved in epigenetic regulation. A pivotal Phase 2 study showed that valemetostat resulted in a 48% overall response rate in Japanese patients with relapsed or refractory ATL. This study demonstrated the drug's potential as a new treatment option for patients with this condition, especially those who had previously been treated with mogamulizumab (Yoshimitsu et al., 2021).
Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL) : Valemetostat tosylate has also been evaluated in a global Phase 2 study for its efficacy and safety in adult patients with relapsed or refractory PTCL, including ATL. This research highlighted the selectivity of valemetostat in targeting EZH1 and EZH2, which play a critical role in certain non-Hodgkin lymphomas (Foss et al., 2021).
First-in-Human Study for Non-Hodgkin Lymphoma (NHL) : Valemetostat has been studied in a first-in-human trial focusing on patients with relapsed or refractory NHL, including ATL. The trial demonstrated the drug's safety and preliminary efficacy, suggesting its potential as a novel therapeutic option (Morishima et al., 2019).
Pediatric, Adolescent, and Young Adult Patients with Malignant Solid Tumors : A Phase I trial of valemetostat tosylate in pediatric, adolescent, and young adult patients with refractory/relapsed solid tumors is ongoing, exploring its safety and efficacy in this younger population (Arakawa et al., 2022).
Diffuse Large B-Cell Lymphoma (DLBCL) : Valemetostat has shown therapeutic activity in DLBCL cells by inhibiting B-cell receptor signaling and c-myc signaling pathways, suggesting its potential utility in treating this type of lymphoma (Hama et al., 2019).
Mechanism of Action
Valemetostat Tosylate works by selectively inhibiting the activity of both wild-type and mutated forms of EZH1 and EZH2 . These enzymes initiate chromatin folding via tri-methylation of the 27th lysine residue of histone H3 (H3K27), resulting in repression of genes associated with tumour suppression and cell differentiation . Inappropriate H3K27me3 deposition, resulting from a gain-of-function mutation of EZH2 and/or overexpression of EZH2, is a key determinant of the abnormal transcriptome and has been implicated in the development and progression of a range of solid tumours and lymphomas .
Future Directions
Valemetostat Tosylate is being developed by Daiichi Sankyo Company, Ltd for the treatment of various haematological malignancies and solid tumours, including types of non-Hodgkin lymphomas (NHL) . It received its first approval in Japan in September 2022 for the treatment of patients with relapsed or refractory adult T-cell leukaemia/lymphoma (R/R ATL), a subtype of NHL . The future directions of Valemetostat Tosylate will likely involve further clinical trials and potential approvals for other types of cancers.
properties
IUPAC Name |
(2R)-7-chloro-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34ClN3O4.C7H8O3S/c1-14-11-15(2)29-25(32)20(14)13-28-24(31)19-12-21(27)23-22(16(19)3)33-26(4,34-23)17-7-9-18(10-8-17)30(5)6;1-6-2-4-7(5-3-6)11(8,9)10/h11-12,17-18H,7-10,13H2,1-6H3,(H,28,31)(H,29,32);2-5H,1H3,(H,8,9,10)/t17?,18?,26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBKGJUYSLVFPF-RRKMXGHKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)OC(O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=C3C(=C2C)O[C@@](O3)(C)C4CCC(CC4)N(C)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42ClN3O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valemetostat tosylate | |
CAS RN |
1809336-93-3 |
Source


|
| Record name | Valemetostat tosylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809336933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALEMETOSTAT TOSYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N79I7X5II | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
![N-Tert-Butyl-2-[4-(3,5-Dimethyl-1,2-Oxazol-4-Yl)phenyl]imidazo[1,2-A]pyrazin-3-Amine](/img/structure/B611563.png)

![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)
